2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride
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Overview
Description
2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride is a chemical compound that features a cyclopropyl group attached to an imidazole ring, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole oxides.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The nitrile group can also participate in binding interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic structure similar to the imidazole ring in the compound.
Cyclopropylamine: Shares the cyclopropyl group.
Acetonitrile: Contains the nitrile group.
Uniqueness
2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride is unique due to the combination of the cyclopropyl, imidazole, and nitrile groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds .
Properties
CAS No. |
2757999-58-7 |
---|---|
Molecular Formula |
C8H10ClN3 |
Molecular Weight |
183.6 |
Purity |
95 |
Origin of Product |
United States |
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